
Tizanidine hydrochloride
Overview
Description
Tizanidine hydrochloride is a centrally acting skeletal muscle relaxant and an alpha-2 adrenergic receptor agonist. It is primarily used for the management of spasticity, which is a condition characterized by an abnormal increase in muscle tone or stiffness. This compound is known for its ability to reduce muscle spasticity by inhibiting the release of excitatory neurotransmitters .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tizanidine hydrochloride can be synthesized through the reaction of 4-amino-5-chloro-2,1,3-benzothiadiazole with 1H-imidazole, 2-chloro-4,5-dihydro-, hydrochloride. The reaction involves the formation of a benzothiadiazole ring system, which is then reacted with the imidazole derivative to form tizanidine .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving the synthesized compound in a suitable solvent and then acidifying the solution with hydrogen chloride to obtain the hydrochloride salt in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tizanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions used.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups within the molecule.
Substitution: Substitution reactions can occur at the chlorine atom or other reactive sites on the benzothiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation or other substitution reactions can be carried out using reagents like halogens or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce dechlorinated or reduced imidazole derivatives .
Scientific Research Applications
Tizanidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity of alpha-2 adrenergic receptor agonists.
Biology: Research on its effects on neurotransmitter release and muscle spasticity provides insights into the functioning of the central nervous system.
Medicine: this compound is extensively studied for its therapeutic potential in treating conditions like multiple sclerosis, spinal cord injuries, and cerebral palsy.
Industry: It is used in the development of new formulations and drug delivery systems to enhance its bioavailability and therapeutic efficacy
Mechanism of Action
Tizanidine hydrochloride exerts its effects by acting as an alpha-2 adrenergic receptor agonist. It reduces spasticity by increasing presynaptic inhibition of motor neurons, which decreases the release of excitatory neurotransmitters such as glutamate and aspartate. This action helps in reducing muscle tone and spasticity without significantly affecting muscle strength .
Comparison with Similar Compounds
Cyclobenzaprine: Another muscle relaxant used for short-term treatment of muscle spasms. It has a longer duration of action compared to tizanidine hydrochloride.
Baclofen: Used for treating muscle spasticity associated with multiple sclerosis and spinal cord injuries.
Uniqueness of this compound: this compound is unique due to its specific action on alpha-2 adrenergic receptors, which allows it to effectively reduce muscle spasticity with a relatively short duration of action. This makes it suitable for managing acute episodes of spasticity, providing flexibility in dosing and minimizing long-term side effects .
Biological Activity
Tizanidine hydrochloride is a centrally acting muscle relaxant primarily used for the management of muscle spasticity. It functions as an agonist at alpha-2 adrenergic receptors, which plays a crucial role in its pharmacological effects. This article discusses the biological activity of this compound, examining its mechanisms, therapeutic applications, and relevant research findings.
Tizanidine exerts its effects by selectively binding to alpha-2 adrenergic receptors in the central nervous system (CNS). This action leads to presynaptic inhibition of motor neurons, resulting in decreased release of excitatory neurotransmitters such as glutamate and aspartate, which are responsible for muscle spasticity.
- Alpha-2 Adrenergic Receptor Agonism : Tizanidine's primary mechanism involves agonizing alpha-2 receptors, which reduces neuronal excitability and muscle tone.
- Effects on Polysynaptic Reflexes : The drug shows a stronger effect on polysynaptic reflexes compared to monosynaptic reflexes, indicating its targeted action on complex neural pathways involved in muscle control .
Biological Activity and Efficacy
Tizanidine has demonstrated significant biological activity in various studies, particularly concerning its antinociceptive properties and efficacy in reducing muscle spasticity.
Table 1: Summary of Biological Activities
Case Studies and Clinical Findings
- Postoperative Pain Management : A randomized controlled trial indicated that tizanidine effectively reduced early postoperative pain when compared to clonidine, highlighting its analgesic properties alongside muscle relaxation .
- Spasticity in Multiple Sclerosis : In clinical settings, tizanidine has been reported to significantly alleviate spasticity in patients with multiple sclerosis, allowing improved functionality and quality of life .
- Pharmacokinetic Studies : Research assessing the bioequivalence between intact tizanidine capsules and those mixed with applesauce revealed significant differences in absorption profiles, necessitating careful monitoring when switching formulations .
Adverse Effects and Safety Profile
While tizanidine is generally well-tolerated, it possesses a narrow therapeutic index, which can lead to adverse effects if not monitored properly. Common side effects include:
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying tizanidine hydrochloride in pharmaceutical formulations?
The United States Pharmacopeia (USP) recommends reverse-phase HPLC with a C18 column, using a mobile phase of phosphate buffer (pH 7.5) and acetonitrile (80:20 v/v) for assay and impurity profiling . A stability-indicating HPLC method validated per ICH guidelines (linearity: 4–80 μg/mL, accuracy: 98–102%) is also widely adopted for bulk and dosage forms . For impurity quantification, relative response factors and retention times for related compounds (A, B, C) must be predefined .
Q. How are impurities in this compound controlled during quality assessment?
USP specifies limits for impurities (e.g., ≤0.1% for individual unknowns) using chromatographic separation with a resolution ≥2.0 between tizanidine and related compounds. Sample preparation involves dissolving the drug in water-acetonitrile (17:3) and comparing peak areas against a diluted standard solution . The relative retention times for key impurities (e.g., Compound A at ~10.2 min) must be validated during method development .
Q. What clinical evidence supports tizanidine’s efficacy in spasticity management?
Randomized trials demonstrate tizanidine’s efficacy in reducing spasticity in stroke patients (e.g., 60% reduction in Modified Ashworth Scale scores) and children with cerebral palsy, with tolerability monitored via adverse event rates (e.g., drowsiness in 20–30% of cases) . Dosing protocols typically start at 2 mg/day, titrated to 12–24 mg/day based on response .
Q. How is dissolution testing optimized for tizanidine tablets?
USP dissolution methods for tablets use basket apparatus (USP Apparatus I) with 0.1 M HCl or pH 6.8 phosphate buffer, requiring ≥80% drug release within 30–45 minutes. Recent revisions include additional procedures (Test 2) to address bioequivalence challenges in fed vs. fasted states .
Advanced Research Questions
Q. How can Quality-by-Design (QbD) principles improve chromatographic method robustness for tizanidine?
A Box-Behnken design optimizes HPTLC methods by evaluating factors like mobile phase composition, spotting volume, and detection wavelength. For example, a 3-factor design (acetonitrile content, pH, flow rate) minimizes variability in retention time (±0.2 min) and peak asymmetry (1.0–1.2) . Risk assessment matrices prioritize critical parameters (e.g., column temperature) during method validation .
Q. What stability-indicating methods are suitable for forced degradation studies?
A validated RP-HPLC method separates tizanidine from degradation products under stress conditions (acid/base hydrolysis, oxidation, photolysis). For example, 0.1 N HCl induces 15–20% degradation at 80°C, producing a distinct impurity peak at RRT 0.8 . Method specificity is confirmed via peak purity index (>990) and resolution ≥2.0 from degradation products .
Q. How do pharmacokinetic differences between tizanidine formulations impact bioanalytical method development?
Capsules and tablets exhibit non-bioequivalent AUC and Cmax in fed states due to food effects on absorption. Stable isotope-labeled tizanidine-D4 HCl is used as an internal standard in LC-MS/MS to control matrix effects, achieving precision (RSD <5%) and recovery (95–105%) in plasma samples .
Q. What challenges arise in formulating sustained-release tizanidine matrix tablets?
Hydrophilic polymers (HPMC K4M) prolong release (12-hour profile) via diffusion-erosion mechanisms (n=0.5–0.6 in Korsmeyer-Peppas model). However, high polymer content (>30%) risks incomplete release (<90%), requiring optimization via dissolution-swell studies (e.g., 162% swelling index at 11 hours) .
Q. How are spectrophotometric methods optimized using factorial design?
A 3-level Box-Behnken design optimizes Folin-Ciocalteu reagent-based UV methods by modeling variables: reagent volume (X₁), sodium carbonate concentration (X₂), and drug concentration (X₃). Polynomial equations predict absorbance (R² >0.98), with optimal conditions at X₁=2 mL, X₂=1.5%, and X₃=20 μg/mL .
Q. How to resolve contradictions in clinical trial data on tizanidine’s safety profile?
Meta-analyses of adverse event data (e.g., hypotension incidence: 5% vs. 12% across studies) require stratification by dose, comorbidities, and concomitant medications (e.g., CYP1A2 inhibitors). Pharmacovigilance studies in Chinese populations highlight liver enzyme monitoring as critical for long-term use .
Q. Methodological Tables
Table 1: Key Chromatographic Parameters for this compound Analysis
Table 2: Forced Degradation Conditions and Outcomes
Condition | Degradation (%) | Major Impurity (RRT) |
---|---|---|
Acid (0.1 N HCl) | 15–20 | 0.8 |
Base (0.1 N NaOH) | 10–12 | 1.4 |
Oxidation (3% H₂O₂) | 5–8 | 1.1 |
Photolysis (UV) | <5 | – |
Properties
IUPAC Name |
5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5S.ClH/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9;/h1-2H,3-4H2,(H2,11,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUKMNZJRDGCTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51322-75-9 (Parent) | |
Record name | Tizanidine hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064461821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046990 | |
Record name | Tizanidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648708 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64461-82-1 | |
Record name | Tizanidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64461-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tizanidine hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064461821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tizanidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-,monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIZANIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B53E3NMY5C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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